molecular formula C10H18O B14211973 (2S)-4-Ethenylideneoctan-2-OL CAS No. 821782-83-6

(2S)-4-Ethenylideneoctan-2-OL

Cat. No.: B14211973
CAS No.: 821782-83-6
M. Wt: 154.25 g/mol
InChI Key: MZWWJPGKWZJFES-VIFPVBQESA-N
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Description

(2S)-4-Ethenylideneoctan-2-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group attached to an octan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Ethenylideneoctan-2-OL typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a Grignard reaction, where an appropriate alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Ethenylideneoctan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenylidene group can be reduced to form an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while reduction of the ethenylidene group may yield an alkane.

Scientific Research Applications

(2S)-4-Ethenylideneoctan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme-substrate interactions or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2S)-4-Ethenylideneoctan-2-OL exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a carboxylic acid group instead of an alcohol.

    (2S)-2-Phenylcyclopropanaminium: Contains a cyclopropane ring and is used in different applications.

Uniqueness

(2S)-4-Ethenylideneoctan-2-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

821782-83-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-4-6-7-10(5-2)8-9(3)11/h9,11H,2,4,6-8H2,1,3H3/t9-/m0/s1

InChI Key

MZWWJPGKWZJFES-VIFPVBQESA-N

Isomeric SMILES

CCCCC(=C=C)C[C@H](C)O

Canonical SMILES

CCCCC(=C=C)CC(C)O

Origin of Product

United States

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